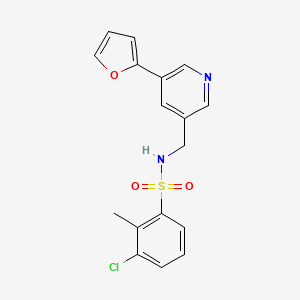

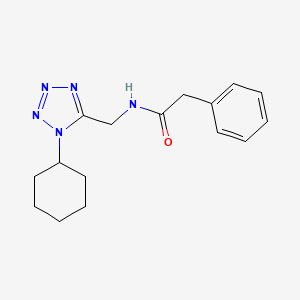

3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including N-amination, cycloaddition reactions, and transformations to achieve the desired sulfonamide derivatives. For instance, the synthesis of 5-aminofuro[3,2-c]pyridinium tosylates involves direct N-amination of furo[3,2-c]pyridines with O-(4-methylbenzenesulfonyl)hydroxylamine in dichloromethane, followed by various cycloaddition reactions to produce furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters (Bencková & Krutošíková, 1999).

Molecular Structure Analysis

The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of sulfonamides have been explored, revealing detailed conformational and hydrogen bonding characteristics. These analyses provide insight into the spatial arrangement and potential reactivity of such molecules (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, including cyclocondensation, cycloaddition, and N-amination, to form a diverse array of derivatives with unique properties. These reactions are pivotal in synthesizing complex molecules with specific functional groups (Bradiaková, Prónayová, Gatial, & Krutošíková, 2008).

Physical Properties Analysis

The physical properties, including thermodynamics and solvent interactions of sulfonamide derivatives, are crucial for understanding their behavior in various environments. Studies on solvent systems like 2-pyrrolidinone and N-methylbenzenesulfonamide provide valuable data on intermolecular interactions and solvation dynamics (Pirilä-Honkanen, 1996).

Chemical Properties Analysis

The reactivity and chemical behavior of sulfonamide compounds are influenced by their structural features. Research into the synthesis, reactions, and properties of these molecules reveals insights into their potential utility and chemical behavior. The detailed study of their reactions, including with dimethyl acetylenedicarboxylate or allenoates, highlights the versatility and reactivity of these compounds (Pan, Li, Yan, Xing, & Cheng, 2010).

Scientific Research Applications

Synthesis and Characterization

Research into sulfonamide compounds, including those related to 3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide, has focused on their synthesis and structural characterization. Studies like that by Cheng De-ju (2015) delve into the synthesis of methylbenzenesulfonamide derivatives, highlighting the potential of such compounds as precursors for developing targeting preparations against specific diseases, such as HIV-1 infections. This research underscores the versatility and significance of sulfonamide compounds in medicinal chemistry and drug development Cheng De-ju, 2015.

Quantum Chemical and Molecular Dynamic Simulations

Another domain of application is in the exploration of piperidine derivatives, as examined by Kaya et al. (2016), where the inhibition efficiencies of these compounds on the corrosion of iron were predicted through quantum chemical calculations and molecular dynamics simulations. Such studies not only reveal the potential of sulfonamide derivatives in industrial applications but also demonstrate the utility of computational methods in understanding their behavior at the molecular level Kaya et al., 2016.

Furan Derivatives and Biomass Conversion

Furan derivatives, which are structurally related to the chemical , have been identified as potential substitutes for petroleum-based products. Research by Román-Leshkov et al. (2006) developed efficient processes for converting fructose to 5-hydroxymethylfurfural (HMF), a key furan derivative. This highlights the role of sulfonamide and related compounds in facilitating the conversion of renewable biomass into valuable chemical products, marking a significant step towards sustainable chemistry Román-Leshkov et al., 2006.

Antibacterial Activity

A study on sulfonamide isoxazolo[5,4-b]pyridines by Poręba et al. (2015) showcased the antibacterial and antiproliferative activities of these compounds. This research exemplifies the therapeutic potential of sulfonamide derivatives in combating microbial infections and their use in drug discovery efforts targeting cancerous cells Poręba et al., 2015.

Carbonic Anhydrase Inhibition for Anticancer Therapy

Gul et al. (2018) synthesized new dibenzensulfonamides and evaluated their anticancer effects through apoptosis and autophagy pathways. Additionally, their inhibition of carbonic anhydrase isoenzymes highlights a promising avenue for anticancer drug development, showcasing the multifaceted applications of sulfonamide derivatives in medicinal chemistry Gul et al., 2018.

properties

IUPAC Name |

3-chloro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c1-12-15(18)4-2-6-17(12)24(21,22)20-10-13-8-14(11-19-9-13)16-5-3-7-23-16/h2-9,11,20H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBXWJNKCSPKHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(3,5-dimethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2493659.png)

![3-decyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493660.png)

![4-[(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2493664.png)

![2,3-dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2493666.png)

![N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2493668.png)

![N-(2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methylphenyl)acetamide](/img/structure/B2493670.png)

![4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B2493681.png)

![N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2493682.png)